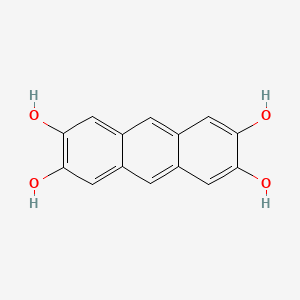

Anthracene-2,3,6,7-tetraol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H10O4 |

|---|---|

Molecular Weight |

242.23 g/mol |

IUPAC Name |

anthracene-2,3,6,7-tetrol |

InChI |

InChI=1S/C14H10O4/c15-11-3-7-1-8-4-12(16)14(18)6-10(8)2-9(7)5-13(11)17/h1-6,15-18H |

InChI Key |

ONBNQLKJWJFARW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=C(C(=CC2=CC3=CC(=C(C=C31)O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for Anthracene 2,3,6,7 Tetraol and Its Advanced Derivatives

Direct Synthesis Strategies for Anthracene-2,3,6,7-tetraol

The direct synthesis of the parent compound, this compound, is not extensively documented in the literature, largely due to the difficulty in functionalizing the outer rings of the anthracene (B1667546) core without affecting the more reactive 9,10-positions. beilstein-journals.org Most synthetic efforts circumvent this challenge by first preparing more stable, substituted precursors, such as 9,10-dialkyl or 9,10-diaryl derivatives, which can then potentially be de-substituted, although this final step is often non-trivial. The primary route to the 2,3,6,7-tetrahydroxy functionality involves the synthesis of the corresponding tetramethoxy derivative followed by demethylation. For instance, 9,10-diethyl-2,3,6,7-tetramethoxyanthracene can be demethylated using boron tribromide (BBr₃) in a solvent like dichloromethane (B109758) to yield the octahydroxy monomer. rsc.org This indirect approach, starting from more easily accessible precursors, remains the most viable pathway to the this compound core structure.

Synthesis of Substituted this compound Derivatives

Given the challenges of direct synthesis, research has focused on preparing derivatives of this compound, which are often the final target molecules for various applications. These methods introduce functional groups at the 2,3,6,7- and 9,10-positions.

The introduction of alkyl or aryl groups at the 9 and 10 positions provides stability and modulates the electronic and steric properties of the anthracene core.

A notable solvent-free method has been developed for the synthesis of 9,10-dihydro-9,10-diphenylthis compound . tandfonline.comrsc.org This procedure involves grinding catechol and benzaldehyde (B42025) in the presence of concentrated hydrochloric acid and allowing the mixture to stand at room temperature for several days. tandfonline.com This method represents a green chemistry approach by minimizing the use of hazardous solvents. researchgate.net The resulting tetraol has been shown to form crystalline inclusion compounds with guest molecules like ethanol (B145695) and dimethyl sulfoxide (B87167). tandfonline.comresearchgate.net

The 9,10-dimethyl-anthracene-2,3,6,7-tetraol (THDMA) derivative is another important building block, particularly for constructing Covalent Organic Frameworks (COFs). rsc.org Its synthesis starts from the easily accessible 2,3,6,7-tetrahydroxy-9,10-dimethylanthracene. researchgate.net

| Derivative | Starting Materials | Reagents/Conditions | Yield | Reference(s) |

| 9,10-dihydro-9,10-diphenylthis compound | Catechol, Benzaldehyde | Concentrated HCl, room temp., 10 days, solvent-free | 51.9% | tandfonline.com |

| 9,10-dimethyl-anthracene-2,3,6,7-tetraol (THDMA) | 2,3,6,7-tetrahydroxy-9,10-dimethylanthracene | Published procedures | N/A | rsc.orgresearchgate.net |

Halogenated anthracenes are valuable precursors for further functionalization via cross-coupling reactions. The synthesis of 2,3,6,7-tetrabromoanthracene provides a key intermediate for accessing the 2,3,6,7-substitution pattern, which is otherwise difficult to achieve. beilstein-journals.orgresearchgate.net

A convenient four-step synthesis starting from benzene (B151609) has been reported, with a twofold Bergman cyclization as the key transformation. beilstein-journals.orgnih.gov The steps are as follows:

Iodination: Benzene is treated with iodine and periodic acid in concentrated sulfuric acid to produce 1,2,4,5-tetraiodobenzene. beilstein-journals.org

Sonogashira Coupling: The tetraiodobenzene undergoes a Sonogashira coupling with trimethylsilylacetylene (B32187) to yield 1,2,4,5-tetrakis(trimethylsilylethynyl)benzene.

Bromination: The silyl (B83357) groups are replaced with bromine using N-bromosuccinimide (NBS) and silver nitrate (B79036) (AgNO₃) to form 1,2,4,5-tetrakis(bromoethynyl)benzene. This intermediate is reported to be explosive when dry and is typically used immediately in the next step. beilstein-journals.orgresearchgate.net

Bergman Cyclization: The tetrabromide is heated in a steel bomb with a hydrogen donor like 1,4-cyclohexadiene (B1204751) in benzene. beilstein-journals.org The twofold Bergman cyclization and subsequent aromatization yield the final product, 2,3,6,7-tetrabromoanthracene. beilstein-journals.orgresearchgate.net

This tetrabromide serves as an excellent precursor for various 2,3,6,7-tetrasubstituted anthracenes. beilstein-journals.org

Anthracene-2,3,6,7-tetracarboxylic acid and its esters are important ligands for the construction of metal-organic frameworks (MOFs). osti.gov Two primary synthetic routes have been established.

One patented method involves a Diels-Alder reaction as the key step. nih.gov

Diels-Alder Reaction: 1,2,4,5-tetrakis(dibromomethyl)benzene (B83608) is used as the starting material and reacts with a dienophile like butynedicarboxylate to form the intermediate 2,3,6,7-anthracene tetracarboxylic acid tetraester. nih.gov

Hydrolysis: The resulting tetraester is hydrolyzed to yield 2,3,6,7-anthracene tetracarboxylic acid. nih.gov

Dehydration: The tetracarboxylic acid can then be dehydrated to form the corresponding 2,3,6,7-anthracene tetracarboxylic dianhydride. nih.gov This route is noted for producing an intermediate tetraester with moderate solubility, which aids in reaction control and purification, achieving a yield of around 50%. nih.gov

A second approach involves the direct oxidation of a substituted anthracene precursor.

Oxidation: 2,3,6,7-Tetramethylanthracene is oxidized using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate in an aqueous solution to convert the methyl groups into carboxylic acids. This method can achieve yields exceeding 60%.

| Target Compound | Synthetic Approach | Key Precursor | Key Reagents | Reported Yield | Reference(s) |

| Anthracene-2,3,6,7-tetracarboxylic Acid | Diels-Alder / Hydrolysis | 1,2,4,5-tetrakis(dibromomethyl)benzene | Butynedicarboxylate, followed by hydrolysis | ~50% | nih.gov |

| Anthracene-2,3,6,7-tetracarboxylic Acid | Oxidation | 2,3,6,7-Tetramethylanthracene | Potassium permanganate or potassium dichromate | >60% |

Tetramethoxy-substituted anthracenes are crucial intermediates that can be demethylated to yield the corresponding tetraols. The synthesis of 9,10-diethyl-2,3,6,7-tetramethoxyanthracene provides a clear example of the general strategy. rsc.orgnih.gov The synthesis begins with veratrole (1,2-dimethoxybenzene) and propanal in the presence of 84% sulfuric acid. rsc.org The acid catalyzes the condensation and subsequent cyclization to form the anthracene core. This tetramethoxy derivative can then be subjected to demethylation with reagents like boron tribromide (BBr₃) to produce the corresponding tetraol or, in this specific literature case, an octahydroxy monomer after further steps. rsc.org A similar approach using veratrole and phthalaldehyde in the presence of bismuth(III) triflate has been used to generate other 2,3,6,7-tetraalkoxyanthracenes. beilstein-journals.org

The synthesis of 2,3,6,7-anthracenetetracarbonitrile highlights an advanced method for introducing functional groups onto the outer rings, a substitution pattern that is particularly challenging to achieve. researchgate.netchemrxiv.org A recently developed double ring-closing condensation approach provides an effective route. beilstein-journals.orgchemrxiv.org

The key steps are:

Precursor Synthesis: A stable, protected form of 1,2,4,5-benzenetetracarbaldehyde is prepared in two steps from 2,5-dibromoterephthalaldehyde. researchgate.netchemrxiv.org

Double Wittig Reaction: The protected tetracarbaldehyde undergoes a double intermolecular Wittig reaction with a suitable phosphonium (B103445) ylide under mild conditions. beilstein-journals.orgresearchgate.net

Deprotection and Ring-Closing: The intermediate from the Wittig reaction is then deprotected (e.g., using a mixture of triflic acid and water) and subjected to an intramolecular double ring-closing condensation reaction to form the final 2,3,6,7-anthracenetetracarbonitrile product in good yield (84%). beilstein-journals.orgresearchgate.net

This methodology offers a powerful tool for accessing 2,3,6,7-substituted anthracenes that are otherwise difficult to prepare. beilstein-journals.org

Advanced Synthetic Techniques and Reaction Conditions

The construction of the anthracene core and the introduction of substituents at specific positions, such as the 2, 3, 6, and 7 positions, require specialized synthetic strategies. The following subsections outline key advanced techniques that have been successfully employed.

Intramolecular Double Ring-Closing Condensation Reactions

A significant breakthrough in synthesizing 2,3,6,7-substituted anthracene derivatives involves an intramolecular double ring-closing condensation. chemrxiv.org This method is particularly effective for producing patterns that are otherwise difficult to achieve. chemrxiv.orgbeilstein-journals.org

A notable example is the synthesis of 2,3,6,7-anthracenetetracarbonitrile. The process begins with a stable, protected 1,2,4,5-benzenetetracarbaldehyde as a precursor, which is synthesized in two scalable steps from 2,5-dibromoterephthalaldehyde. chemrxiv.org This precursor undergoes a double intermolecular Wittig reaction under mild conditions. Following this, a deprotection step and the crucial intramolecular double ring-closing condensation reaction yield the final product. chemrxiv.org While the final ring-closing can be performed under mild conditions, the intermediate deprotection step necessitates relatively strong acidic conditions. chemrxiv.org This approach not only provides access to 2,3,6,7-substituted anthracenes but also opens pathways to new substitution patterns. chemrxiv.org

Table 1: Key Features of the Double Ring-Closing Condensation Method

| Step | Description | Conditions |

| Precursor Synthesis | Preparation of a stable protected 1,2,4,5-benzenetetracarbaldehyde. | Two scalable steps from 2,5-dibromoterephthalaldehyde. |

| Intermolecular Reaction | Double intermolecular Wittig reaction. | Mild conditions. |

| Deprotection & Ring-Closing | Removal of protecting groups followed by intramolecular double ring-closing condensation. | Strong acidic conditions for deprotection; mild conditions for ring-closing. |

Metal-Catalyzed Coupling Processes (e.g., Palladium-catalyzed C-H Arylation)

Metal-catalyzed reactions, especially those involving palladium, are powerful tools for constructing the anthracene framework. beilstein-journals.orgnih.gov Palladium(II)-catalyzed C-H arylation has been utilized in a one-pot synthesis of substituted anthracenes from o-tolualdehyde and aryl iodides. beilstein-journals.org The efficiency of the cyclization is influenced by both steric and electronic effects. beilstein-journals.org

Another palladium-catalyzed method involves the sp³ C–H alkenylation of diphenyl carboxylic acids, which proceeds through a carboxyl-directed C–H activation, intramolecular C–C bond formation, and subsequent decarboxylative aromatization to yield substituted anthracenes. beilstein-journals.org These cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are fundamental in creating the biaryl bonds necessary for the anthracene skeleton. nih.gov

A specific strategy for synthesizing the tetrahydroisoquinoline core, a related structural motif, employs an intramolecular palladium-catalyzed α-arylation of β-(N-2-iodobenzyl)-amino esters. mdpi.com This reaction demonstrates the utility of palladium catalysis in forming C-C bonds for ring systems. mdpi.com

Table 2: Examples of Palladium-Catalyzed Reactions in Anthracene Synthesis

| Reaction Type | Starting Materials | Key Features |

| C-H Arylation | o-tolualdehyde, aryl iodides | One-pot synthesis, influenced by steric and electronic effects. beilstein-journals.org |

| sp³ C–H Alkenylation | Diphenyl carboxylic acids, acrylates | Carboxyl-directed activation, decarboxylative aromatization. beilstein-journals.org |

| Intramolecular α-Arylation | β-(N-2-iodobenzyl)-amino esters | Forms key C-C bonds for heterocyclic ring systems. mdpi.com |

Oxidation and Aromatization Methodologies

The final step in many anthracene syntheses involves an oxidation/aromatization reaction to form the stable aromatic core. A common and effective reagent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). For instance, after a cobalt-catalyzed cyclotrimerization to form a dihydroanthracene intermediate, DDQ is used to oxidize and aromatize the ring system to yield 2,3,6,7-halogenated anthracenes in good yields. beilstein-journals.orgbeilstein-journals.org

Another approach utilizes a Bi(OTf)₃/O₂ system to promote the oxidation and aromatization of triarylmethane precursors, leading to 9,10-disubstituted 2,3,6,7-tetraalkoxyanthracenes. beilstein-journals.orgbeilstein-journals.org In some cases, the aromatization can be achieved through a cyclization-demethylation sequence from sulfoxide precursors. acs.org

Reductive Strategies from Anthraquinone (B42736) Precursors

An alternative route to substituted anthracenes involves the reduction of anthraquinone precursors. Anthraquinones are often more accessible synthetically and can be functionalized at various positions. The reduction of the quinone moiety to the corresponding anthracene can be achieved using powerful reducing agents.

For example, lithium aluminum hydride (LAH) has been successfully used to reduce substituted anthraquinones to their corresponding anthracenes in very good yields (81–90%). beilstein-journals.org This method provides a straightforward way to access anthracenes from readily available anthraquinone starting materials. beilstein-journals.org The photoreduction of 9,10-anthraquinone derivatives in the presence of alcohols or amines is another method to produce the corresponding 9,10-dihydroxyanthracenes. researchgate.net

Solvent-Free Synthetic Procedures for Crystalline Adducts

In the realm of green chemistry, solvent-free synthesis offers an environmentally friendly alternative to traditional methods. researchgate.net A solvent-free procedure has been developed for the synthesis of 9,10-dihydro-9,10-diphenylthis compound. researchgate.nettandfonline.com This compound has been shown to form crystalline inclusion compounds, for example, a 1:3 hydrogen-bonded cocrystalline adduct with ethanol. researchgate.nettandfonline.com Such solvent-free methods are crucial for reducing the use of hazardous solvents in chemical synthesis. researchgate.net

High-Throughput Screening for Reaction Optimization

High-throughput screening (HTS) is a powerful strategy for rapidly optimizing reaction conditions. unchainedlabs.com This approach involves systematically exploring a wide range of variables, such as catalysts, ligands, solvents, and temperatures, to identify the most efficient and highest-yielding reaction pathways. unchainedlabs.commdpi.com

For instance, HTS was employed to optimize the synthesis of a covalent organic framework (COF) derived from 9,10-dimethyl-anthracene-2,3,6,7-tetraol. rsc.org By screening various solvent mixtures and ratios, researchers identified an optimal system of anisole (B1667542) and methanol (B129727) for the successful formation of the desired framework. rsc.org HTS can also be applied to catalyst screening, as demonstrated by the use of catalyst-coated glass beads (ChemBeads) for efficient cross-coupling reactions in high-throughput experimentation. sigmaaldrich.com This methodology allows for the rapid evaluation of numerous catalysts and ligands to pinpoint the most effective combination for a specific transformation. unchainedlabs.comsigmaaldrich.com

Advanced Spectroscopic and Structural Characterization of Anthracene 2,3,6,7 Tetraol Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is a powerful analytical tool for determining the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For anthracene (B1667546) derivatives, the chemical shifts of the aromatic protons are particularly informative. For instance, in 2,3,6,7-tetrabromoanthracene, the aromatic protons appear as singlets at 8.20 ppm and 8.30 ppm. beilstein-journals.org The integration of these signals confirms the number of protons in each unique chemical environment. In more complex derivatives, such as 9,10-bis(2,6-dimethoxyphenyl)-2,3,6,7-tetrakis(n-dodecyl)anthracene, the ¹H NMR spectrum exhibits a characteristic triplet for the terminal methyl groups of the dodecyl chains at 0.89 ppm, along with multiplets for the methylene (B1212753) groups and distinct signals for the aromatic protons. rsc.org

A derivative, 9,10-dihydro-9,10-diphenylanthracene-2,3,6,7-tetraol, was synthesized and its structure confirmed by methods including NMR spectroscopy. tandfonline.com

Table 1: Selected ¹H NMR Data for Anthracene Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm and Multiplicity |

| 2,3,6,7-Tetrabromoanthracene beilstein-journals.org | CDCl₃ | 8.30 (s, 4H, ArH), 8.20 (s, 2H, ArH) |

| 9,10-Bis(2,6-dimethoxyphenyl)-2,3,6,7-tetrakis(n-dodecyl)anthracene rsc.org | CDCl₃ | 7.49 (t, J = 8.4 Hz, 2H), 7.27 (s, 4H), 6.81 (d, J = 8.4 Hz, 4H), 3.57 (s, 12H), 2.62 – 2.56 (m, 8H), 1.56 – 1.46 (m, 8H), 1.36 – 1.20 (m, 72H), 0.89 (t, J = 6.8 Hz, 12H) |

| 3,4-Bis(n-dodecyl)thiophene-S,S-dioxide rsc.org | CDCl₃ | 6.23 (s, 2H), 2.29 (t, J = 7.3 Hz, 4H), 1.61 – 1.48 (m, 4H), 1.42 – 1.19 (m, 36H), 0.88 (t, J = 6.8 Hz, 6H) |

This table is interactive. Click on the headers to sort the data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Table 2: Selected ¹³C NMR Data for Anthracene Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm |

| 2,3,6,7-Tetrabromoanthracene beilstein-journals.org | CDCl₃ | 132.2 (CArH), 131.2 (CAr,q), 124.8 (CArH), 122.8 (CAr,q) |

| 9,10-Bis(2,6-dimethoxyphenyl)-2,3,6,7-tetrakis(n-dodecyl)anthracene rsc.org | CDCl₃ | 159.3, 137.8, 129.3, 129.1, 127.3, 125.3, 116.9, 104.3, 56.0, 33.1, 32.1, 31.0, 29.9, 29.8, 29.5, 22.9, 14.3 |

| 3,4-Bis(n-dodecyl)thiophene-S,S-dioxide rsc.org | CDCl₃ | 147.5, 124.8, 31.9, 29.6, 29.5, 29.3, 29.1, 27.9, 27.1, 22.7, 14.1 |

This table is interactive. Click on the headers to sort the data.

X-ray Diffraction Analysis for Crystalline Structures

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of materials.

Single Crystal X-ray Diffraction for Precise Atomic Arrangement

Single crystal X-ray diffraction allows for the precise determination of the atomic arrangement within a crystal. tugraz.at For a derivative, 9,10-dihydro-9,10-diphenylthis compound, single crystal X-ray diffraction studies revealed that it forms co-crystalline adducts with ethanol (B145695) and dimethyl sulfoxide (B87167). researchgate.nettandfonline.com The analysis of the diffraction data provides a detailed picture of the molecular geometry, including the planarity of the anthracene core and the orientation of the substituent groups. For instance, in the case of 2,6-bis[4-ethylphenyl]anthracene, the single crystal structure shows a lamellar herringbone packing arrangement. pkusz.edu.cn

Analysis of Crystal Packing and Unit Cell Parameters

The crystal packing describes how individual molecules are arranged in the crystal lattice. This arrangement is defined by the unit cell, which is the smallest repeating unit of the crystal. tugraz.at The dimensions of the unit cell (a, b, c, α, β, γ) and the space group provide fundamental information about the crystal's symmetry and density. For example, 9,10-dihydro-9,10-diphenylthis compound co-crystallized with ethanol crystallizes in the orthorhombic space group Fddd. researchgate.nettandfonline.com When co-crystallized with dimethyl sulfoxide, it adopts a monoclinic system with the space group C2/c. researchgate.nettandfonline.com Another derivative, 2,6-bis[4-ethylphenyl]anthracene, crystallizes with lattice parameters of a = 22.66 Å, b = 7.72 Å, and c = 6.04 Å, with α = γ = 90° and β = 92.45°. pkusz.edu.cn

Table 3: Crystal Data for Anthracene Derivatives

| Compound | Crystal System | Space Group | Unit Cell Parameters |

| 9,10-Dihydro-9,10-diphenylthis compound · 3Ethanol researchgate.nettandfonline.com | Orthorhombic | Fddd | Not specified |

| 9,10-Dihydro-9,10-diphenylthis compound · 3(Dimethyl sulfoxide) researchgate.nettandfonline.com | Monoclinic | C2/c | Not specified |

| 2,6-Bis[4-ethylphenyl]anthracene pkusz.edu.cn | Monoclinic | Not specified | a = 22.66 Å, b = 7.72 Å, c = 6.04 Å, α = 90°, β = 92.45°, γ = 90° |

This table is interactive. Click on the headers to sort the data.

Characterization of Intermolecular Interactions and Supramolecular Motifs

The solid-state structure of this compound and its derivatives is significantly influenced by non-covalent intermolecular interactions. tugraz.at These interactions, such as hydrogen bonding and π-π stacking, dictate the formation of specific supramolecular motifs. In the co-crystal of 9,10-dihydro-9,10-diphenylthis compound with dimethyl sulfoxide, the hydroxyl groups of the tetraol form hydrogen bonds with the oxygen or sulfur atoms of the dimethyl sulfoxide molecules. tandfonline.com The O···O distances for these hydrogen bonds range from 2.614(8) Å to 2.933(1) Å, while the O···S distances are 3.210(1) Å and 3.276(11) Å. tandfonline.com

π-π interactions, arising from the stacking of the aromatic anthracene cores, are also a prominent feature in the crystal packing of these compounds. researchgate.net These interactions, along with hydrogen-bonded networks, play a crucial role in the self-assembly of the molecules into well-defined, stable crystalline structures. researchgate.net The study of these interactions is fundamental to crystal engineering, which aims to design materials with specific properties by controlling their solid-state architecture. researchgate.net

Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of chemical structures by providing a highly accurate measurement of the mass-to-charge ratio (m/z). This accuracy allows for the determination of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass.

The sensitivity of HRMS is particularly valuable for analyzing isomeric compounds, such as the various tetrols that can be formed from polycyclic aromatic hydrocarbons. Isotope dilution HRMS methods have been developed to quantify isomeric benzo[a]pyrene (B130552) tetrols at the femtomole level, showcasing the technique's ability to handle complex biological samples and differentiate between structurally similar molecules. researchgate.netresearchgate.net This level of precision is critical for verifying the successful synthesis of specifically substituted anthracenes like the 2,3,6,7-tetraol.

| Compound | Elemental Formula | Calculated Mass (m/z) | Found Mass (m/z) | Reference |

|---|---|---|---|---|

| 2,3,6,7-Tetrabromoanthracene | C₁₄H₆Br₄ | Not Reported | Confirmed via HRMS | beilstein-journals.org |

| TB Analogue Monomer | C₁₅H₁₅N₂O₄ | 287.1032 | 287.1026 | cardiff.ac.uk |

| TB Analogue Monomer | C₁₉H₂₃O₄N₂ | 343.1658 | 343.1669 | cardiff.ac.uk |

Other Advanced Characterization Techniques for Materials (e.g., Wide-Angle X-ray Diffraction (WXRD) for Polyimides, BET Surface Area Analysis for Porous Materials)

Beyond single-molecule characterization, understanding the bulk properties of materials derived from this compound is crucial for their application. Techniques like WXRD and BET analysis provide insight into the morphology and porosity of polymers and other materials.

Wide-Angle X-ray Diffraction (WXRD) for Polyimides

Polyimides are high-performance polymers often synthesized from rigid monomers to achieve exceptional thermal and mechanical stability. mdpi.com Polyimides derived from anthracene-based monomers are of significant interest. WXRD (also referred to as WAXS or WAXD) is used to probe the long-range order in these polymers. mdpi.comgoogle.com Due to the rigid and contorted shape of the anthracene-derived monomers, which hinders efficient chain packing, the resulting polyimides are often amorphous. researchgate.net This is observed in WXRD patterns as broad, diffuse halos rather than sharp, crystalline peaks. mdpi.comresearchgate.net For instance, WXRD analysis of polyimides derived from a fluorinated dihydroanthracene-based dianhydride confirmed their amorphous nature. mdpi.com

BET Surface Area Analysis for Porous Materials

The rigid structure of the this compound unit makes it an excellent building block for creating porous materials, such as Polymers of Intrinsic Microporosity (PIMs). researchgate.net The Brunauer-Emmett-Teller (BET) method is the standard technique for determining the specific surface area of these materials. iitk.ac.inchemrxiv.org The method involves measuring the physical adsorption of a gas (typically nitrogen) onto the material's surface at cryogenic temperatures. iitk.ac.in

PIMs synthesized using a 2,3,6,7-anthracenetetrayl moiety have been studied for their microporosity and surface characteristics. researchgate.net The inefficient packing of the rigid polymer chains creates a significant internal free volume, leading to high surface areas. For comparison, other microporous polyimides have demonstrated high BET surface areas, such as DAS-PI1 with a value of 345 m²/g. google.com Research on porous materials derived from an ethanoanthracene-2,3,6,7-tetrol also highlights the use of nitrogen uptake measurements to determine BET surface area. hereon.de The high surface area is a key factor in applications such as gas separation and storage. researchgate.net

| Polymer/Material Type | Monomer/Unit | Technique | Key Finding | Reference |

|---|---|---|---|---|

| Aromatic Polyimides | Various dianhydrides and diamines | WXRD | Generally amorphous diffraction patterns. | mdpi.comresearchgate.net |

| Microporous Polyimide (DAS-PI1) | 6FDA-based | BET Analysis | High surface area of 345 m²/g. | google.com |

| PIM Copolymers | 2,3,6,7-anthracenetetrayl moiety | BET Analysis / X-ray Diffraction | Microporosity and surface characteristics measured. | researchgate.net |

| Porous Material | Ethanoanthracene-2,3,6,7-tetrol | BET Analysis | Surface area determined from N₂ uptake. | hereon.de |

Theoretical and Computational Investigations of Anthracene 2,3,6,7 Tetraol Systems

Molecular Geometry Optimization and Conformer Analysis

The first step in the computational study of a molecule is typically the optimization of its molecular geometry to find the most stable three-dimensional structure. For a molecule such as anthracene-2,3,6,7-tetraol, which has multiple rotatable hydroxyl (-OH) groups, this process also involves conformer analysis to identify different stable spatial arrangements and their relative energies.

Molecular Geometry Optimization: This process computationally determines the lowest energy structure of a molecule. For systems involving anthracene (B1667546) derivatives, various computational methods can be employed. For instance, in the study of related compounds like 9,10-dimethyl-anthracene-2,3,6,7-tetraol (THDMA), molecular geometry optimization has been performed using force field methods, such as the universal force field (UFF). rsc.org These methods are computationally efficient and suitable for large systems. For higher accuracy, quantum mechanical methods like Density Functional Theory (DFT) are often used. The optimization process systematically adjusts bond lengths, bond angles, and dihedral angles to find the configuration that corresponds to a minimum on the potential energy surface.

Conformer Analysis: The four hydroxyl groups on the this compound skeleton can rotate around the C-O bonds, leading to various conformers. These conformers may differ in the orientation of the hydrogen atoms, which can lead to the formation of intramolecular hydrogen bonds. Computational methods can be used to systematically explore the potential energy surface and identify the different stable conformers. The relative energies of these conformers are calculated to determine the most likely structures to be present under given conditions. This analysis is crucial as the specific conformation can significantly influence the molecule's electronic properties, reactivity, and ability to self-assemble.

Table 1: Common Computational Methods for Geometry Optimization and Conformer Analysis

| Method Type | Specific Example | Primary Application |

| Force Field (Molecular Mechanics) | UFF (Universal Force Field) | Initial geometry optimization of large molecules and systems, rapid screening of conformers. rsc.org |

| Semi-Empirical Methods | PM7, AM1 | Faster quantum mechanical calculations, suitable for large systems where DFT is too costly. |

| Density Functional Theory (DFT) | B3LYP, M06-2X | Accurate geometry optimization, calculation of relative conformer energies, and vibrational frequencies. researchgate.net |

| Ab Initio Methods | MP2, CCSD(T) | High-accuracy calculations for smaller molecules, often used as a benchmark for other methods. |

Computational Modeling of Self-Assembly and Supramolecular Architectures

The hydroxyl groups of this compound make it an excellent candidate for forming extended, ordered structures through self-assembly, driven primarily by hydrogen bonding. Computational modeling can predict how these molecules interact to form larger supramolecular architectures. researchgate.net

Studies on related host molecules, such as 9,10-dihydro-9,10-diphenylthis compound, have shown that the tetraol framework can form extensive hydrogen-bonded networks, leading to the formation of crystalline adducts with guest molecules. researchgate.net Computational methods can simulate these interactions:

Force-field simulations and molecular dynamics (MD) can be used to model the interactions between multiple this compound molecules. These simulations can predict how the molecules will arrange themselves in solution or in the solid state to maximize favorable interactions like hydrogen bonds.

Crystal structure prediction algorithms attempt to find the most stable crystalline packing of a molecule. These calculations consider the intermolecular forces and symmetry constraints to predict the unit cell parameters and the arrangement of molecules within the crystal.

Analysis of Intermolecular Interactions: Quantum chemical calculations can be used to precisely quantify the strength of the hydrogen bonds and other non-covalent interactions (like π-π stacking between anthracene cores) that hold the supramolecular assembly together.

For example, computational modeling was used to calculate the hexagonal unit cell of a covalent organic framework (COF) constructed from a derivative, 9,10-dimethyl-anthracene-2,3,6,7-tetraol. rsc.org This demonstrates how computational tools are used to understand and predict the structure of complex materials built from these anthracene units.

Mechanistic Studies of Chemical Reactions via Computational Chemistry

Computational chemistry is a powerful tool for elucidating the detailed step-by-step mechanisms of chemical reactions. It allows for the characterization of transient structures like transition states and intermediates that are often impossible to observe experimentally. For anthracene systems, computational methods have been used to study reactions such as dimerization and cycloadditions.

A prominent example is the computational study of the thermal dimerization of acenes, including anthracene. researchgate.net Such studies can determine whether a reaction proceeds through a concerted mechanism (all bonds form in a single step) or a stepwise mechanism involving intermediates. For anthracene, a stepwise biradical mechanism was predicted for its dimerization. researchgate.net

Key aspects of mechanistic studies via computational chemistry include:

Mapping the Reaction Pathway: Calculations are used to trace the path of lowest energy from reactants to products, identifying all transition states and intermediates along the way.

Calculating Activation Barriers: The energy difference between the reactants and the transition state, known as the activation energy or barrier, can be calculated. This value is directly related to the reaction rate. Computational studies have shown that activation barriers for acene dimerization decrease as the length of the acene chain increases. researchgate.net

While specific mechanistic studies on this compound are not widely reported, the methodologies are well-established. Potential reactions for study could include its synthesis, oxidation to the corresponding quinone, or its participation in cycloaddition reactions like the Diels-Alder reaction. numberanalytics.com

Table 3: Calculated Activation Barriers for Thermal Dimerization of Acenes (vs. two isolated molecules)

| Acene | Activation Barrier (kcal/mol) | Reaction Mechanism |

| Benzene (B151609) | 77.9 | Concerted Asynchronous |

| Naphthalene | 57.1 | Concerted Asynchronous |

| Anthracene | 33.3 | Stepwise Biradical |

| Pentacene | -0.3 | Stepwise Biradical |

| Heptacene | -12.1 | Stepwise Biradical |

| Data adapted from a computational study at the M06-2X/6-31G(d)+ZPVE level of theory. researchgate.net |

Advanced Applications in Materials Science and Chemical Technologies

Integration into Polymeric Materials

The unique structural characteristics of anthracene-2,3,6,7-tetraol have been harnessed to create novel polymeric materials with tailored properties. Its rigid and well-defined geometry allows for the construction of polymers with high thermal stability and specific microporous structures.

Formation of Intrinsically Microporous Polyimides (PIM-PIs)

Polymers of Intrinsic Microporosity (PIMs) are a class of materials that possess micropores as a result of their rigid and contorted molecular structures. Anthracene-based monomers, including derivatives of this compound, have been successfully incorporated into polyimides to create PIM-PIs with exceptional gas separation properties.

For instance, ethanoanthracene-based dianhydrides, synthesized from 9,10-dimethylethanothis compound, have been used to prepare bicyclic intrinsically microporous polyimides. acs.org These PIM-PIs, such as EA-DMN and EAD-DMN, exhibit high Brunauer–Emmett–Teller (BET) surface areas of 720 and 800 m² g⁻¹, respectively. acs.org Such high surface areas are indicative of a significant microporous structure, which is crucial for efficient gas separation. The resulting polyimides are thermally stable up to 300 °C and possess good mechanical properties, with tensile strengths of 55 and 63 MPa. acs.org

Furthermore, copolymers have been developed by combining anthracene-derived monomers with other PIM-forming biscatechol monomers. researchgate.net For example, copolymers incorporating the highly rigid monomer 9,10-dimethyl-9,10-ethano-9,10-dihydro-2,3,6,7-tetrahydroxyanthracene have been synthesized. researchgate.netrsc.org These copolymers are soluble in organic solvents and have high average molecular weights, enabling the formation of robust, solvent-cast films for membrane applications. researchgate.net The introduction of the anthracene (B1667546) unit creates a "bend" in the polymer chain, enhancing its rigidity and contributing to the formation of a high free volume material. rsc.org

Design of Covalent Organic Frameworks (COFs) and Porous Organic Cages utilizing this compound as Linkers

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high stability. uni-muenchen.de this compound and its derivatives serve as excellent building blocks or "linkers" for the construction of COFs due to their rigid and multitopic nature.

A notable example is the formation of AT-COF-Me through the co-condensation of 9,10-dimethyl-anthracene-2,3,6,7-tetraol (DMAT) and benzene-1,3,5-triyltriboronic acid (BTBA). uni-muenchen.degrafiati.com This COF possesses a crystalline framework that can be further functionalized. uni-muenchen.degrafiati.com For instance, the methyl groups on the anthracene linker can undergo radical bromination to yield AT-COF-Br without compromising the integrity of the framework. uni-muenchen.degrafiati.com

Another significant development is the synthesis of BTP-COF, a covalent organic framework with exceptionally large 4 nm pores. uni-muenchen.dersc.org This was achieved through the solvothermal co-condensation of 2,3,6,7-tetrahydroxy-9,10-dimethyl-anthracene (THDMA) and 1,3,5-benzenetris(4-phenylboronic acid) (BTPA). uni-muenchen.dersc.org The use of microwave irradiation drastically reduced the synthesis time from 72 hours to just 5 minutes. uni-muenchen.degrafiati.com

Porous Organic Cages (POCs) are discrete, soluble molecules with intrinsic cavities. researchgate.net These cages are formed through self-assembly processes, often utilizing dynamic covalent chemistry. researchgate.net While direct use of this compound in the provided search results for POCs is not explicitly detailed, the principles of their formation through the reaction of tetrahedral building blocks like tetraols with other linkers suggest its high potential in this area. researchgate.netacs.org The solubility of POCs distinguishes them from extended frameworks like COFs and allows for solution-based processing and postsynthetic modification. acs.org

Supramolecular Chemistry and Host-Guest Systems

The ability of this compound to form specific, non-covalent interactions makes it a valuable component in the field of supramolecular chemistry, which focuses on the assembly of molecules into larger, organized structures.

Development of Host Molecules and Cocrystal Formers for Crystal Engineering

Crystal engineering aims to design and synthesize crystalline materials with desired structures and properties. researchgate.net Anthracene derivatives, including 9,10-dihydro-9,10-diphenylthis compound, have been investigated as host molecules in the formation of inclusion compounds. researchgate.nettandfonline.com This tetraol has been shown to form hydrogen-bonded cocrystalline adducts with guest molecules like ethanol (B145695) and dimethyl sulfoxide (B87167). researchgate.nettandfonline.com The formation of these cocrystals demonstrates its potential as a cocrystal former, which could be particularly useful in applications such as the formulation of active pharmaceutical ingredients (APIs). researchgate.netresearchgate.net

The crystal structure of these inclusion compounds reveals a network of hydrogen bonds between the hydroxyl groups of the tetraol and the guest molecules. tandfonline.com For example, in the cocrystal with ethanol, the O···O distances of the hydrogen bonds range from 2.670(1) to 3.029(1) Å. tandfonline.com The host molecules themselves are also linked by host-host interactions. tandfonline.com This ability to form well-defined, multi-component crystalline structures underscores the utility of this compound derivatives in the rational design of solid-state materials.

Exploration of Luminescent Supramolecules and Cryptands

The inherent fluorescence of the anthracene core makes it an attractive component for the construction of luminescent supramolecular assemblies. These materials have potential applications in sensing, imaging, and light-emitting devices.

Research has explored the development of luminescent supramolecules where anthracene moieties are incorporated into larger, organized structures. researchgate.net For example, the integration of anthracene into metallosupramolecular architectures can lead to synergistic effects that enhance the desired luminescent properties. researchgate.net

Furthermore, anthracene-containing cryptands, which are cage-like molecules capable of encapsulating other ions or molecules, have been synthesized. These cryptands can act as fluorescent sensors. acs.org The fluorescence of the anthracene unit can be modulated by the binding of a guest within the cryptand's cavity, providing a mechanism for detecting the presence of specific analytes. acs.org The design of these systems often involves a fluorophore-spacer-receptor configuration, where the anthracene acts as the fluorophore. acs.org

A study on a supramolecular assembly formed by the coordination of a host molecule containing a 9,10-diphenylanthracene (B110198) core and a dilanthanide metal demonstrated tunable lanthanide luminescence. nih.gov The luminescence of this assembly could be reversibly switched on and off through a photoreaction of the anthracene unit, highlighting the potential for creating multi-stimuli-responsive materials. nih.gov

Organic Electronic and Photonic Materials

The delocalized π-electron system of the anthracene core imparts it with interesting electronic and photophysical properties, making it a candidate for use in organic electronic and photonic devices.

Anthracene and its derivatives have been widely utilized as luminophores in light-emitting diodes (OLEDs) and as photoresponsive materials for data storage and optical switching. tandfonline.com For instance, 2,3,6,7-tetramethyl-9,10-dinaphthyl-anthracene (TMADN) has been synthesized and used as a blue-light-emitting material in OLEDs. researchgate.net

Moreover, organic thin-film transistors (OTFTs) have been fabricated using novel organic semiconductors based on arylvinylanthracene. rsc.org These materials have shown good electrical performance, with charge carrier mobilities up to 0.2 cm²/Vs. rsc.org The ability to synthesize these materials in large quantities makes them promising for practical applications in flexible electronics.

The development of new anthracene derivatives continues to expand the possibilities for their use in organic electronics. While specific data on this compound in these applications is still emerging, the fundamental properties of the anthracene core suggest its potential as a building block for new and improved organic electronic and photonic materials.

Applications as Initiators in Advanced Polymerization Reactions (e.g., anionic and cationic polymerizations)

Fused aromatic compounds like anthracene derivatives are recognized as effective initiators for both anionic and cationic polymerization reactions. researchgate.net This application allows for the synthesis of polymers with a terminal anthracene chromophore, which can impart unique photophysical properties to the final material.

In anionic polymerization, the process can involve the deprotonation of a dihydroanthracene derivative to form a monoanion. researchgate.net This anion then acts as the initiator for the polymerization of monomers such as methyl methacrylate, vinylpyridine, or styrene. A subsequent aromatization step generates a polymer chain end-capped with a fluorescent anthracene group. researchgate.net

For cationic polymerization, anthracene-containing initiators have been employed in the ring-opening polymerization of heterocycles like 2-phenyl-2-oxazoline. researchgate.net In this type of chain-growth polymerization, a cationic initiator transfers a charge to a monomer, which then becomes reactive and propagates the polymer chain. wikipedia.org The use of an anthracene-based initiator results in polymers labeled with the chromophore, which can be useful for subsequent modifications, such as coupling two polymer chains via the [4π + 4π] cycloaddition of the terminal anthracene moieties. researchgate.net

Role in Dye and Pigment Precursor Chemistry through Chemical Transformations

Anthracene is a fundamental building block in the chemical industry, primarily serving as a precursor for the synthesis of anthraquinone (B42736) and its derivatives. numberanalytics.comvedantu.comwikipedia.org The oxidation of the central ring of anthracene yields anthracene-9,10-dione, commonly known as anthraquinone. numberanalytics.comvedantu.com This transformation is a critical step because anthraquinone is the parent compound for a vast class of dyes and pigments. britannica.com

Anthraquinone-based dyes are known for their stability and are used in various applications, including textiles. britannica.comalibaba.com The chemical structure of this compound, with its four hydroxyl groups, makes it a direct precursor to hydroxylated anthraquinones. Through oxidation, it would be converted into 2,3,6,7-tetrahydroxyanthraquinone. These hydroxyl groups act as powerful auxochromes, influencing the color and dyeing properties of the resulting molecule. Many important natural and synthetic dyes, such as alizarin (B75676) (1,2-dihydroxyanthraquinone), are based on this hydroxylated anthraquinone scaffold. vedantu.combritannica.com Therefore, chemical transformations of this compound are a direct route to producing functional dyes and pigments.

Advanced Chemical Transformations and Reaction Mechanisms of Anthracene 2,3,6,7 Tetraol

Investigation of Redox Chemistry and Interconversion Pathways (e.g., oxidation to quinone derivatives)

The redox chemistry of anthracene-2,3,6,7-tetraol is a key aspect of its reactivity, primarily characterized by its propensity to undergo oxidation. The hydroxyl groups are redox-active and facilitate the conversion of the tetraol to its corresponding quinone derivatives. This transformation is a pivotal reaction, as quinones are an important class of compounds with diverse applications.

The oxidation process involves the loss of electrons and protons from the hydroxyl groups, leading to the formation of a diketone or tetra-ketone structure. Strong oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (B83412) (KMnO4) can be employed to drive this reaction, typically under acidic conditions and at elevated temperatures to ensure complete oxidation. govinfo.gov The ultimate oxidation product of this compound is anthracene-2,3,6,7,9,10-hexaone.

Conversely, the quinone derivatives can be reduced back to the tetraol using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). This reversible interconversion between the tetraol and its oxidized quinone forms is a fundamental characteristic of its redox chemistry. The redox potential of these interconversions is a critical parameter that dictates the feasibility and conditions of the reactions. The electron-donating nature of the hydroxyl groups makes the anthracene (B1667546) core susceptible to oxidation.

The table below summarizes the key redox reactions of this compound.

| Reaction Type | Reagents | Product(s) |

| Oxidation | CrO3, KMnO4 | Anthracene-2,3,6,7-tetraquinone |

| Reduction | NaBH4, LiAlH4 | This compound |

Analysis of Electrophilic and Nucleophilic Reaction Pathways

The electron-rich aromatic system of this compound, enhanced by the four hydroxyl groups, makes it highly susceptible to electrophilic substitution reactions. Electrophiles are preferentially directed to the electron-rich positions of the anthracene nucleus. The hydroxyl groups are strong activating groups and direct incoming electrophiles to the ortho and para positions. However, in anthracene, the 9 and 10 positions are the most reactive sites for electrophilic attack due to the stability of the resulting carbocation intermediate, which preserves two intact benzene (B151609) rings. shivajicollege.ac.in Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation. slideshare.net

While the electron-rich nature of the ring system favors electrophilic attack, the hydroxyl groups themselves can act as nucleophiles. For instance, they can be alkylated or acylated to form ether or ester derivatives, respectively. Furthermore, under certain conditions, nucleophilic substitution of the hydroxyl groups may be possible, although this is generally less favorable than electrophilic substitution on the ring. The reactivity towards nucleophiles can be enhanced if the hydroxyl groups are first converted into better leaving groups.

The dual reactivity of this compound towards both electrophiles and nucleophiles underscores its versatility as a building block in organic synthesis.

Mechanistic Understanding of Photoinduced Electron Transfer (PET) Processes

Photoinduced electron transfer (PET) is a significant photochemical process for anthracene derivatives. researchgate.net In a PET process, absorption of light by the anthracene fluorophore excites an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). tandfonline.com If a suitable electron donor or acceptor is present, an electron can be transferred, leading to a charge-separated state and often quenching the fluorescence of the anthracene moiety. researchgate.netacs.org

For this compound, the hydroxyl groups can act as electron donors. Upon photoexcitation of the anthracene core, an electron may be transferred from one of the hydroxyl groups to the excited fluorophore. The efficiency of this PET process is influenced by the redox potentials of the donor (hydroxyl group) and the acceptor (excited anthracene), as well as the distance and orientation between them. acs.org

The mechanism of PET can be summarized as follows:

Excitation: The anthracene core absorbs a photon, promoting it to an excited singlet state (S1).

Electron Transfer: An electron is transferred from a hydroxyl group to the excited anthracene, forming a radical cation on the hydroxyl group and a radical anion on the anthracene core.

Relaxation: The resulting charge-separated species can relax through various pathways, including back electron transfer to regenerate the ground state, or it can participate in subsequent chemical reactions.

This PET process is fundamental to the application of some anthracene derivatives in fluorescent sensors and switches, where the binding of an analyte can modulate the PET process and thus alter the fluorescence output. rsc.orgmontclair.edu

Exploration of Cycloaddition Reactions (e.g., [4π+4π] cycloaddition)

Anthracene and its derivatives are well-known to undergo [4π+4π] cycloaddition reactions, particularly photodimerization, upon irradiation with UV light. nih.govresearchgate.net This reaction involves the concerted cycloaddition between the 9 and 10 positions of two anthracene molecules to form a covalently bound dimer. researchgate.net The reaction is typically reversible, with the dimer reverting to the monomers upon irradiation at a shorter wavelength or upon heating. nih.gov

The presence of hydroxyl groups at the 2, 3, 6, and 7 positions of this compound is expected to influence the [4π+4π] cycloaddition reaction. These electron-donating substituents can affect the electronic properties of the anthracene core, potentially altering the quantum yield and kinetics of the photodimerization process. The substituents may also introduce steric effects that could influence the regioselectivity and stereoselectivity of the cycloaddition.

The general mechanism for the [4π+4π] photodimerization of anthracene is as follows:

An anthracene molecule absorbs a photon and is promoted to its first excited singlet state.

The excited anthracene molecule then interacts with a ground-state anthracene molecule to form an excimer.

The excimer subsequently undergoes a concerted [4π+4π] cycloaddition to form the dimer.

This reversible cycloaddition has been utilized in the development of photoresponsive materials, such as polymers that can be crosslinked and de-crosslinked using light. researchgate.net The ability to functionalize the anthracene core with groups like hydroxyls allows for the tuning of the material's properties.

The table below provides a summary of the key cycloaddition reaction involving anthracene derivatives.

| Reaction Type | Description | Key Features |

| [4π+4π] Photodimerization | A photochemical reaction where two anthracene molecules form a dimer upon UV irradiation. | Reversible process; occurs between the 9 and 10 positions; influenced by substituents. |

Future Perspectives and Emerging Research Directions in Anthracene 2,3,6,7 Tetraol Chemistry

Development of Novel and Efficient Synthetic Routes for Highly Substituted Anthracene-2,3,6,7-tetraol Derivatives

The synthesis of anthracene (B1667546) derivatives with substituents specifically at the 2,3,6,7-positions has historically been a significant challenge in organic chemistry. chemrxiv.orgchemrxiv.org However, recent advancements are paving the way for more efficient and versatile methodologies. A promising strategy involves a double ring-closing condensation approach, which has been successfully used to prepare 2,3,6,7-anthracenetetracarbonitrile. chemrxiv.orgbeilstein-journals.org This method utilizes a stable, protected 1,2,4,5-benzenetetracarbaldehyde precursor, which can be synthesized in two scalable steps. chemrxiv.org The subsequent conversion to the anthracene derivative occurs through a double intermolecular Wittig reaction under mild conditions, followed by deprotection and a double intramolecular ring-closing condensation. chemrxiv.orgchemrxiv.org

Another key development is the synthesis of 2,3,6,7-tetrabromoanthracene, which serves as an excellent and versatile precursor for a wide range of 2,3,6,7-tetrasubstituted anthracenes. beilstein-journals.org An early method for its synthesis involved a double Bergman cyclization, though it required harsh conditions, including the use of an autoclave. chemrxiv.orgbeilstein-journals.org A milder alternative was later developed via a Vollhardt cyclization. chemrxiv.org Cobalt-catalyzed [2 + 2 + 2] cyclotrimerization reactions have also proven effective for producing 2,3,6,7-halogenated anthracene derivatives, which are otherwise difficult to obtain. beilstein-journals.orgfrontiersin.org

These advanced synthetic methods are crucial for creating highly substituted derivatives of this compound, allowing for fine-tuning of the electronic and physical properties of the resulting molecules.

Table 1: Comparison of Synthetic Routes for 2,3,6,7-Substituted Anthracene Derivatives

| Synthetic Method | Key Precursor(s) | Key Reagents/Conditions | Primary Product/Intermediate | Key Advantages | Reference |

|---|---|---|---|---|---|

| Double Ring-Closing Condensation | Protected 1,2,4,5-benzenetetracarbaldehyde | Wittig reaction, Triflic acid/water, Trimethylamine | 2,3,6,7-Anthracenetetracarbonitrile | Mild conditions, scalable precursor synthesis | chemrxiv.org, beilstein-journals.org, chemrxiv.org |

| Double Bergman Cyclization | Benzene-derived enediyne | 1,4-Cyclohexadiene (B1204751), high temperature (180–200 °C) in a steel bomb | 2,3,6,7-Tetrabromoanthracene | Provides a key tetrabrominated intermediate for further functionalization | chemrxiv.org, beilstein-journals.org |

| Cobalt-Catalyzed [2+2+2] Cyclotrimerization | Bis(trimethylsilyl)acetylenes | Cobalt catalyst, DDQ for oxidation/aromatization | 2,3,6,7-Halogenated Anthracenes | Efficient for producing halogenated derivatives that are otherwise difficult to obtain | beilstein-journals.org, frontiersin.org |

| Vollhardt Cyclization | Not specified | Not specified | 2,3,6,7-Halogenated Anthracenes | Milder conditions compared to Bergman cyclization | chemrxiv.org |

Rational Design of this compound Based Functional Materials with Tunable Properties for Specific Applications

The rigid, planar structure and rich electron density of the anthracene core make it an ideal scaffold for creating functional materials. beilstein-journals.org By starting with this compound or its derivatives, researchers can rationally design materials with properties tailored for specific applications, such as gas separation and storage.

A notable example is the synthesis of polymers of intrinsic microporosity (PIMs), specifically PIM-polyimides. acs.org Starting from 9,10-dimethyl-ethanothis compound, researchers have synthesized bicyclic PIM-PIs that exhibit high thermal stability and good mechanical properties. acs.org These materials possess high surface areas, which is a key characteristic of PIMs, making them promising for membrane-based gas separations. acs.org The intrinsic microporosity of these polymers originates from the contorted shape of the ethanoanthracene units, which prevents efficient chain packing and creates free volume. acs.orgtsijournals.com

Similarly, anthracene-based microporous polymers (AMPs) have been developed for hydrogen storage applications. tsijournals.com These materials are synthesized through a dibenzodioxane formation reaction between a tetraol monomer and tetrachloroterephthalonitrile. tsijournals.com The resulting polymers exhibit significant microporosity and respectable hydrogen adsorption capacities, highlighting their potential in energy and green chemistry sectors. tsijournals.com The ability to modify the anthracene backbone allows for precise control over the pore size and surface chemistry of these materials, enabling the tuning of their adsorption properties.

Table 2: Properties of Functional Materials Derived from this compound Derivatives

| Material Type | Specific Polymer | Key Monomer Derived From | BET Surface Area (m²/g) | Key Properties/Applications | Reference |

|---|---|---|---|---|---|

| PIM-Polyimide | EA-DMN | 9,10-dimethylethanothis compound | 720 | Tensile Strength: 55 MPa; Elongation at Break: 15%; Gas Separation | acs.org |

| PIM-Polyimide | EAD-DMN | 9,10-dimethylethanothis compound | 800 | Tensile Strength: 63 MPa; Elongation at Break: 30%; Gas Separation | acs.org |

| Anthracene Microporous Polymer (AMP) | AMP-5-7 Series | 9,10-dialkyl-2,3,6,7-tetramethoxyanthracene (precursor to tetraol) | 711-796 | H₂ Adsorption: up to 1.70 wt. % at 1.09 bar/77 K; Hydrogen Storage | tsijournals.com |

Exploration of New Frontiers in Molecular Machines and Advanced Charge Separation Systems

The photophysical properties of anthracene derivatives make them compelling candidates for the construction of molecular-level devices. beilstein-journals.org Future research is poised to explore the use of this compound as a core component in molecular machines and advanced charge separation systems for applications in organic photovoltaics and electronics. rsc.org

The key to efficient organic solar cells is effective charge separation at a donor-acceptor (D-A) interface. rsc.org The ability to functionalize the this compound core allows for the attachment of both electron-donating and electron-withdrawing groups, creating intramolecular D-A systems. This tailored electronic structure can facilitate photoinduced electron transfer (PET), a fundamental process for charge separation. acs.org Research on anthryl-derivatized cryptands has already demonstrated that PET from nitrogen lone pairs to the anthracene fluorophore can be effectively controlled, essentially creating a molecular switch. acs.org

By leveraging the rigid anthracene scaffold, it is possible to design complex architectures where donor and acceptor moieties are held at precise distances and orientations, optimizing the efficiency of charge separation and minimizing charge recombination. The tetraol functional groups provide ideal anchor points for building these sophisticated supramolecular structures, paving the way for new frontiers in molecular electronics and artificial photosynthetic systems.

Integration of Green Chemistry Principles in the Synthesis and Application of this compound

There is an increasing emphasis on integrating the principles of green chemistry into the synthesis and application of advanced materials. frontiersin.org For this compound and its derivatives, this involves developing more environmentally benign synthetic routes and creating materials that address environmental challenges.

Future synthetic efforts will likely focus on moving away from stoichiometric reagents and harsh conditions towards catalytic, atom-economical processes. frontiersin.org The use of transition metal catalysis, as seen in cobalt-catalyzed cyclotrimerizations, represents a step in this direction. beilstein-journals.orgfrontiersin.org Furthermore, the development of solvent-free reaction conditions, such as the procedure reported for a similar tetraol derivative, significantly reduces waste and environmental impact. researchgate.net

The applications of these materials also align with green chemistry goals. The development of microporous polymers from anthracene-tetraol derivatives for hydrogen storage contributes to the advancement of clean energy technologies. tsijournals.com Similarly, their use in high-efficiency organic solar cells offers a sustainable alternative to conventional energy sources. rsc.org Future research will continue to explore the lifecycle of these materials, from their green synthesis to their role in creating technologies for a more sustainable future.

Q & A

Basic: What are the current synthetic methodologies for 2,3,6,7-tetrasubstituted anthracene derivatives, and how do they address historical limitations?

The synthesis of 2,3,6,7-tetrasubstituted anthracenes is challenging due to the lower reactivity of these positions compared to 1,4,5,8 or 9,10 positions in electrophilic aromatic substitution . Historically, only six methods existed, but recent advancements include:

- Tandem Diels-Alder Rearomatization : Using α,α,α',α'-tetrabromo-o-xylene with maleimides to generate 2,3,6,7-tetrasubstituted derivatives via a soluble ester/acid chloride intermediate, improving yield (up to 95%) and reducing steps .

- Double Bergman Cyclization : A four-step route starting from benzene to synthesize brominated derivatives like 2,3,6,7-tetrabromoanthracene, enabling further functionalization .

Key Improvements : Older methods required costly reagents and suffered from low solubility (e.g., anthracenetetracarboxylic acid precursors). New approaches prioritize soluble intermediates (e.g., ester/acid chlorides) and modular reactivity for polymerization .

Basic: Why are the 2,3,6,7 positions of anthracene less reactive, and how does this influence substitution strategies?

The reduced reactivity at 2,3,6,7 positions arises from steric hindrance and electronic effects, as these positions lack the conjugated π-system stabilization seen in central or peri-positions . To overcome this:

- Directed Metalation : Utilize bromine or fluorine substituents as directing groups for subsequent cross-coupling reactions .

- Radical Cyclization : Employ Bergman cyclization to construct the anthracene core with pre-installed substituents .

Basic: What are the primary challenges in purifying 2,3,6,7-anthracenetetracarboxylic acid derivatives, and how are they mitigated?

Low solubility of anthracenetetracarboxylic acid in common solvents complicates purification. Solutions include:

- Esterification : Convert to methyl esters or acid chlorides for improved solubility and chromatographic separation .

- Comonomer Design : Co-polymerize with diamines (e.g., 3,3′-dimethylnaphthidine) to form soluble polyimides, avoiding isolation of pure intermediates .

Advanced: How does incorporation of 2,3,6,7-anthracenetetraol into polymers affect Diels-Alder reactivity and network formation?

Anthracene acts as a diene in Diels-Alder reactions, enabling reversible crosslinking:

- Thermal Stability : Polyimides derived from anthracenetetracarboxylic acid remain stable up to 300°C, retaining fluorescence and reactivity .

- Crosslinking Control : Using monofunctional maleimides (e.g., N-phenylmaleimide) produces linear adducts, while difunctional maleimides create insoluble networks .

Methodology : Monitor reaction progress via FT-IR (disappearance of anthracene C=C peaks) and DSC (exothermic adduct formation) .

Advanced: What role do 2,3,6,7-substituted anthracenes play in gas-separation membranes, and how does film thickness impact performance?

Ethanoanthracene-based polyimides (PIM-PIs) exhibit microporosity for gas separation:

| Property | EA-DMN | EAD-DMN |

|---|---|---|

| BET Surface Area (m²/g) | 720 | 800 |

| CO₂ Permeability (Barrer) | 4,200 | 4,800 |

| Selectivity (CO₂/N₂) | 18 | 16 |

| Key Findings : Thinner films (<100 nm) show higher permeability but reduced selectivity due to chain alignment. Aging studies reveal performance stabilization over 30 days . |

Advanced: How do conflicting reports on substitution efficiency at 2,3,6,7 positions inform experimental design?

Contradictions arise from competing reactivity pathways:

- Bromine vs. Fluorine Directing Effects : Bromine enhances electrophilic substitution but may sterically hinder subsequent reactions, whereas fluorine offers milder directing .

- Synthetic Route Dependence : Tandem Diels-Alder methods favor 2,3,6,7-substitution, while Friedel-Crafts alkylation predominantly targets 9,10 positions .

Resolution Strategy : Use computational modeling (DFT) to predict regioselectivity and validate with MALDI-TOF for polymer sequencing .

Advanced: How can orthogonal reactivity in 2,3,6,7-tetrasubstituted anthracenes enable controlled photochemical applications?

Peripheral substitution (e.g., tetraphenylanthracene) allows selective [4+4] cycloadditions:

- Steric Gating : Bulky substituents at 2,3,6,7 positions restrict dimerization to specific geometries, enabling light-triggered reversible crosslinking .

- Quantum Yield Modulation : Electron-withdrawing groups (e.g., -COOH) reduce fluorescence quenching, enhancing photostability in OLED applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.